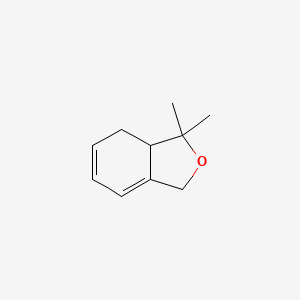

Isobenzofuran, 1,3,7,7a-tetrahydro-1,1-dimethyl-

Description

3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran is an organic compound that belongs to the class of isobenzofurans It is characterized by a fused ring system with a tetrahydrofuran ring and a benzene ring, with two methyl groups attached to the third carbon atom

Properties

CAS No. |

184303-75-1 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3,3-dimethyl-3a,4-dihydro-1H-2-benzofuran |

InChI |

InChI=1S/C10H14O/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-5,9H,6-7H2,1-2H3 |

InChI Key |

LVNQTLCEDZDXKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CC=CC=C2CO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran can be achieved through several methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,3-dimethyl-1-butanol with phthalic anhydride in the presence of a catalyst can yield the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the reaction can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methyl groups and other positions on the ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Isobenzofuran, 1,3,7,7a-tetrahydro-1,1-dimethyl- is a chemical compound with the molecular formula C10H14O and a CAS number of 184303-75-1. This compound has garnered attention in various fields due to its unique structural properties and potential applications. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Industry

Isobenzofuran derivatives have been investigated for their pharmacological activities. The compound's structural features may contribute to:

- Anticancer Activity : Some studies have indicated that isobenzofuran derivatives can inhibit cancer cell proliferation. For instance, research has shown that modifications to the isobenzofuran structure can enhance its cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical models. The potential for Isobenzofuran, 1,3,7,7a-tetrahydro-1,1-dimethyl- to exhibit such properties warrants further investigation.

Material Science

The compound has potential applications in the development of new materials:

- Polymers : Isobenzofuran derivatives can be utilized in the synthesis of polymers with enhanced mechanical properties and thermal stability. The incorporation of such compounds into polymer matrices can improve their performance in various applications.

Chemical Synthesis

Isobenzofuran serves as a useful intermediate in organic synthesis:

- Synthetic Pathways : It can be employed as a building block for synthesizing more complex organic molecules. Its reactivity allows for the introduction of various functional groups through electrophilic substitution reactions.

Agricultural Chemistry

Research has explored the use of isobenzofuran derivatives in agrochemicals:

- Pesticides and Herbicides : The compound's bioactivity may be leveraged to develop new formulations for pest control, offering alternatives to existing pesticides that may have adverse environmental impacts.

Table 1: Summary of Applications

| Application Area | Potential Uses | Relevant Findings |

|---|---|---|

| Pharmaceutical | Anticancer agents | Inhibitory effects on cancer cell lines |

| Anti-inflammatory agents | Demonstrated anti-inflammatory activity | |

| Material Science | Polymer synthesis | Enhanced mechanical and thermal properties |

| Chemical Synthesis | Intermediate for organic synthesis | Useful building block for complex molecules |

| Agricultural Chemistry | Development of pesticides | Potential bioactivity against pests |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxicity of various isobenzofuran derivatives against breast cancer cell lines. The results indicated that specific modifications to the isobenzofuran structure significantly enhanced anticancer activity compared to unmodified compounds.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute explored the incorporation of isobenzofuran into polymer matrices. The study found that polymers containing isobenzofuran exhibited improved tensile strength and thermal stability compared to traditional polymers.

Case Study 3: Agrochemical Applications

An investigation into the pesticidal properties of isobenzofuran derivatives revealed promising results in controlling common agricultural pests. Field trials demonstrated effective pest management with reduced environmental impact compared to conventional pesticides.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

- 4,7-Diphenyltetrahydroisobenzofuran-1,3-dione

Uniqueness

3,3-Dimethyl-1,3,3a,4-tetrahydroisobenzofuran is unique due to its specific structural features, such as the presence of two methyl groups on the third carbon atom. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Biological Activity

Isobenzofuran, 1,3,7,7a-tetrahydro-1,1-dimethyl- (CAS No. 184303-75-1) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Isobenzofuran derivatives are characterized by a fused benzene and furan ring system. The specific compound possesses two methyl groups at the 1 and 1a positions and is a tetrahydro derivative. The molecular formula is with a molecular weight of approximately 173.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃O |

| Molecular Weight | 173.24 g/mol |

| CAS Number | 184303-75-1 |

| IUPAC Name | Isobenzofuran, 1,3,7,7a-tetrahydro-1,1-dimethyl- |

The biological activity of isobenzofuran derivatives often involves interactions with various biological targets. Research indicates that these compounds can exhibit:

- Antiproliferative Effects : Some studies have demonstrated that isobenzofuran derivatives can inhibit cell proliferation in cancer cell lines by interfering with microtubule dynamics and inducing apoptosis .

- Tubulin Binding : Similar to colchicine and its derivatives, isobenzofuran compounds may bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest .

Biological Activity Data

Research findings have shown that isobenzofuran derivatives possess a range of biological activities. Below are summarized findings from various studies:

Case Studies

Several case studies have explored the therapeutic potential of isobenzofuran derivatives:

- Anticancer Activity : In a study examining the effects of substituted isobenzofurans on breast cancer cells (MCF-7), it was found that certain analogs significantly inhibited cell proliferation and induced apoptosis through tubulin destabilization mechanisms .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of isobenzofuran derivatives against oxidative stress in neuronal cell lines. The results indicated that these compounds could mitigate oxidative damage, suggesting potential applications in neurodegenerative diseases.

- Inflammation Modulation : Research has also indicated that isobenzofuran derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in immune cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.